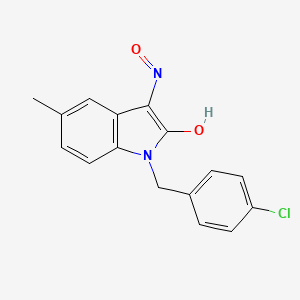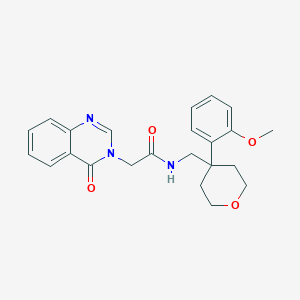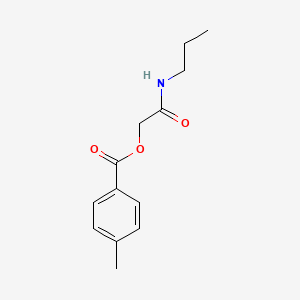
1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime (CBMIDO) is a synthetic compound of the indole family, which is an important class of organic compounds with diverse biological activities. CBMIDO is of particular interest due to its ability to modulate the activity of various enzymes and receptors, as well as its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Indolin-2-one derivatives, which include “1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime”, have been synthesized as potential acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease (AD), a neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .
Anticancer Agent
Certain indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines . For instance, compound 5g, an indolin-2-one derivative, exhibited strong cytotoxicity with IC50 values as low as 0.65 μM, even more potent than adriamycin, a positive control . This suggests that “1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime” could potentially be developed as an anticancer agent.
Antimicrobial Activity
Oximes, including “1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime”, are known for their antimicrobial activities . They could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Oximes have been indicated to possess anti-inflammatory activity . In a study, 6-bromoindirubin-3’-oxime showed activity against inflammation induced by lipopolysaccharide in mouse mammary epithelial cells .
Antioxidant Activity
Oximes are also known for their antioxidant activities . They could potentially be used in the development of new antioxidant drugs.
Therapeutic Agents Against Organophosphate Poisoning
Oximes are therapeutic agents against organophosphate (OP) poisoning . They could potentially be used in the development of new drugs against OP poisoning.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methyl-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-2-7-14-13(8-10)15(18-21)16(20)19(14)9-11-3-5-12(17)6-4-11/h2-8,20H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHZNMKPVOLAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)






![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)